5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic 2,4-dioxoquinazoline core. The structure features a 2,4,6-trimethylbenzyl group at position 1 of the quinazolinone ring and an N-(2-phenylethyl)pentanamide side chain at position 2. Quinazolinones are pharmacologically significant due to their roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds .
Properties
CAS No. |
1326846-36-9 |
|---|---|
Molecular Formula |
C31H35N3O3 |
Molecular Weight |
497.639 |
IUPAC Name |
5-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C31H35N3O3/c1-22-19-23(2)27(24(3)20-22)21-34-28-14-8-7-13-26(28)30(36)33(31(34)37)18-10-9-15-29(35)32-17-16-25-11-5-4-6-12-25/h4-8,11-14,19-20H,9-10,15-18,21H2,1-3H3,(H,32,35) |
InChI Key |
BNMCUDGMVCUXAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes:
- Dihydroquinazoline Core : This core structure is known for various biological activities, including anti-cancer and anti-inflammatory properties.
- Dioxo Group : The presence of dioxo groups often enhances the reactivity of the compound and can influence its interaction with biological targets.
- Trimethylbenzyl Moiety : This group may contribute to the lipophilicity and overall stability of the compound in biological systems.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O3 |
| Molecular Weight | 368.48 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Activity
Recent studies have indicated that compounds similar to 5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.
- Efficacy : In vitro studies have shown that derivatives of quinazoline compounds can inhibit the growth of breast cancer cells with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary tests indicate:
- Bacterial Inhibition : It has shown activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Mechanism : The dioxo group may interact with bacterial DNA or proteins, leading to disruption of essential cellular processes.
Neuroprotective Effects
Emerging research has suggested that quinazoline derivatives possess neuroprotective properties. The specific compound may:
- Protect Neuronal Cells : In models of oxidative stress-induced neuronal damage, it demonstrated reduced cell death rates.
- Anti-inflammatory Mechanisms : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in neurodegenerative diseases.
Study 1: Anticancer Efficacy in Breast Cancer Models
A study published in a peer-reviewed journal evaluated the anticancer effects of a related quinazoline derivative on MCF-7 breast cancer cells. The results indicated:
- Cell Viability Reduction : Treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 10 µM).
- Apoptotic Induction : Flow cytometry analysis confirmed increased apoptotic cells after treatment.
Study 2: Antimicrobial Activity Assessment
In another investigation focused on antimicrobial properties, the compound was tested against various pathogens:
- Results : The compound exhibited an MIC range from 8 to 32 µg/mL against S. aureus and Escherichia coli.
- : This suggests potential for development as a novel antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between the target compound and its analogs are critical for understanding its unique properties. Below is a comparative analysis based on substituent effects, pharmacological relevance, and synthetic pathways.
Structural Analog: N-[2-(4-Chlorophenyl)ethyl]-5-[1-(3-Nitrobenzyl)-2,4-Dioxo-1,4-Dihydro-3(2H)-Quinazolinyl]Pentanamide
- Key Differences :
- Benzyl Group : The target compound has a 2,4,6-trimethylbenzyl group, whereas this analog features a 3-nitrobenzyl substituent. Methyl groups (electron-donating) vs. nitro groups (electron-withdrawing) alter electronic density, affecting binding to hydrophobic pockets in biological targets .
- Phenethylamide Side Chain : The analog includes a 4-chlorophenyl group, which may enhance halogen bonding interactions compared to the unsubstituted phenyl group in the target compound.
Other Quinazolinone Derivatives
- N,O-Bidentate Directing Group Analogs (e.g., ): Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide lack the quinazolinone core but share amide functionalities. These are designed for metal-catalyzed C–H bond functionalization, diverging from the pharmacological focus of the target compound .
- Pharmacopeial Amides (e.g., ): Complex amides such as (R)- and (S)-isomers listed in Pharmacopeial Forum feature hexanamide backbones with stereochemical diversity. These prioritize chiral specificity in drug design, unlike the target compound’s planar quinazolinone system .
Industrial and Market Context ()
Butanamide derivatives in market reports (e.g., coupled diazotized triazine products) highlight industrial applications in dyes or polymer stabilizers. The target compound’s pentanamide chain and quinazolinone core distinguish it from these non-pharmaceutical analogs .
Research Findings and Limitations
- Activity Predictions : The 2,4,6-trimethylbenzyl group in the target compound likely enhances metabolic stability compared to nitro- or chloro-substituted analogs, which may exhibit higher reactivity or toxicity .
- Data Gaps: No direct bioactivity data for the target compound were found in the provided evidence. Comparative assessments rely on structural extrapolation and substituent trends.
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. A reflux setup with absolute ethanol as the solvent and glacial acetic acid as a catalyst is commonly employed for condensation steps. For example, a related quinazoline derivative was synthesized via 4-hour reflux followed by solvent evaporation and filtration . Optimization strategies include:
- Temperature control : Maintaining 70–80°C to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : - and -NMR confirm substituent positions and ring systems (e.g., quinazolinone carbonyl peaks at ~170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95%) and detects polar by-products .
Q. What are the critical functional groups in this compound that influence its pharmacokinetic properties?
- Methodological Answer : Key groups include:
- Quinazolinone core : Enhances hydrogen bonding with biological targets .
- 2-Phenylethylamide side chain : Modulates lipophilicity (logP ~3.5), impacting membrane permeability .
Modifications like introducing hydroxyl groups or prodrug strategies (e.g., esterification) can improve solubility and bioavailability .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data observed across different in vitro models?
- Methodological Answer : Contradictions may arise from experimental variables such as:
Q. What computational strategies are recommended for predicting the binding affinity of this compound to neurological targets like GABA receptors?
- Methodological Answer : Combine molecular docking and dynamics simulations:
- Docking : Use AutoDock Vina to screen against GABA receptor models (PDB ID: 6HUP). Focus on benzodiazepine-binding pockets .
- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories .
- Free Energy Calculations (MM/PBSA) : Quantify contributions of hydrophobic/electrostatic interactions .
Q. How should researchers design experiments to elucidate the metabolic pathways of this compound in hepatic models?
- Methodological Answer : Employ LC-MS/MS and microsomal assays:
- Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor hydroxylation at the 2,4,6-trimethylbenzyl group .
- Phase II Metabolism : Add UDP-glucuronic acid to detect glucuronide conjugates .
- Isotope Tracing : Use -labeled analogs to track metabolite formation .
Q. What methodological approaches are effective in resolving contradictory results in reaction mechanism studies?
- Methodological Answer : For ambiguous reaction pathways:
- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps (e.g., proton transfer vs. nucleophilic attack) .
- Computational Modeling (Gaussian) : Calculate transition states and intermediate energies .
- In Situ FTIR : Monitor real-time carbonyl group transformations during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
